molecular formula C27H24N2O4 B3018880 Fmoc-L-beta-homotryptophan CAS No. 353245-98-4

Fmoc-L-beta-homotryptophan

Cat. No.: B3018880
CAS No.: 353245-98-4
M. Wt: 440.499
InChI Key: SXHPYIHTNVXINO-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-beta-homotryptophan: is a derivative of the amino acid tryptophan, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis and research due to its unique structural properties and reactivity .

Biochemical Analysis

Biochemical Properties

It is known that the compound is used in proteomics research , suggesting that it may interact with various proteins and enzymes

Cellular Effects

Given its use in proteomics research , it is possible that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) This suggests that Fmoc-L-beta-homotryptophan may interact with biomolecules, potentially influencing enzyme activity and gene expression

Temporal Effects in Laboratory Settings

There is currently limited information available on the temporal effects of this compound in laboratory settings. The compound is known to be stable and is typically stored at 4° C

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Fmoc-L-beta-homotryptophan typically involves the protection of the amino group of L-beta-homotryptophan with the Fmoc group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: : Fmoc-L-beta-homotryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxaldehyde, while reduction can yield various reduced derivatives of the indole ring .

Scientific Research Applications

Chemistry: : Fmoc-L-beta-homotryptophan is widely used in peptide synthesis as a building block for creating complex peptides and proteins. Its unique structure allows for the incorporation of tryptophan analogs into peptides, which can be used to study protein folding, stability, and interactions .

Biology: : In biological research, this compound is used to study the role of tryptophan residues in proteins and enzymes. It is also used in the development of peptide-based drugs and therapeutic agents .

Medicine: : this compound is used in the development of peptide-based drugs for various medical conditions, including cancer, infectious diseases, and metabolic disorders. Its unique properties make it a valuable tool for designing drugs with improved efficacy and specificity .

Industry: : In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and diagnostics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : this compound is unique due to its beta modification, which provides additional flexibility and reactivity compared to other Fmoc-protected amino acids. This makes it particularly useful in the synthesis of complex peptides and proteins with specific structural and functional properties .

Properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(1H-indol-3-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c30-26(31)14-18(13-17-15-28-25-12-6-5-7-19(17)25)29-27(32)33-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,15,18,24,28H,13-14,16H2,(H,29,32)(H,30,31)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHPYIHTNVXINO-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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